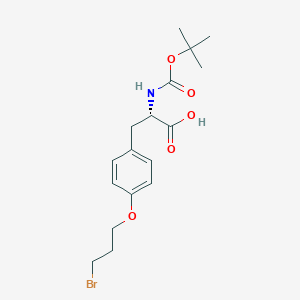

N-Boc-O-(3-bromopropyl)-L-tyrosine

Description

Significance of L-Tyrosine Derivatives in Organic and Medicinal Chemistry

L-tyrosine, a naturally occurring aromatic amino acid, is a fundamental building block of proteins. nih.gov Beyond this primary role, its derivatives are of immense interest in medicinal chemistry. The phenolic side chain of tyrosine can be chemically modified to create a diverse array of molecules with significant biological activities. eurekaselect.comnih.gov These derivatives are precursors to essential compounds such as catecholamines, including dopamine, norepinephrine, and epinephrine, which function as neurotransmitters and hormones. wikipedia.org Furthermore, tyrosine-derived metabolites in plants include compounds with notable pharmacological properties like morphine and codeine. nih.gov The structural backbone of L-tyrosine provides a scaffold that medicinal chemists can elaborate upon to design drugs that target specific biological pathways. eurekaselect.com

Role of Protective Groups in Amino Acid and Peptide Synthesis: Focus on N-Boc Strategy

In the synthesis of peptides and other complex molecules, it is often necessary to prevent certain reactive functional groups from participating in a chemical reaction. This is achieved through the use of "protecting groups" that temporarily mask the reactive site. proprep.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino group of amino acids.

The N-Boc strategy is valued for its robustness and the mild conditions under which the Boc group can be removed. total-synthesis.com The Boc group is stable to many reagents and conditions commonly employed in peptide synthesis, allowing for selective reactions at other parts of the molecule. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and can be removed with a mild acid, such as trifluoroacetic acid (TFA). libretexts.org This orthogonality to other protecting groups, which may be removed under different conditions (e.g., base-labile or removed by hydrogenation), is a key advantage in multi-step syntheses. total-synthesis.com

Overview of Halogenated Aliphatic Chains in Molecular Design

The incorporation of halogenated aliphatic chains into molecules is a strategic approach in medicinal chemistry and materials science. ascensusspecialties.comscience.gov Halogen atoms, such as bromine, can significantly alter a molecule's physical and chemical properties. They can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.gov

Furthermore, the carbon-halogen bond can participate in a specific type of non-covalent interaction known as halogen bonding. nih.govacs.org This interaction, which is analogous to the more familiar hydrogen bond, can play a crucial role in how a drug molecule binds to its target protein. nih.govacs.org The bromine atom in the 3-bromopropyl chain of N-Boc-O-(3-bromopropyl)-L-tyrosine provides a reactive handle for further chemical modifications, such as the introduction of other functional groups or for linking the amino acid to other molecules. ascensusspecialties.com

Contextualizing this compound within Non-Canonical Amino Acid Chemistry

This compound is classified as a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard proteinogenic amino acids. nih.govacs.org The field of non-canonical amino acid chemistry involves the synthesis and incorporation of these modified building blocks into peptides and proteins. tcichemicals.com This allows for the creation of novel biomolecules with enhanced or entirely new properties.

The introduction of ncAAs like this compound enables the site-specific installation of unique chemical functionalities. acs.org The 3-bromopropyl group, for instance, can serve as a point of attachment for fluorescent probes, cross-linking agents, or other moieties that can be used to study protein function and interactions. nih.gov The ability to incorporate such tailored amino acids provides powerful tools for chemical biology and drug discovery. acs.org

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H24BrNO5 |

|---|---|

Poids moléculaire |

402.3 g/mol |

Nom IUPAC |

(2S)-3-[4-(3-bromopropoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C17H24BrNO5/c1-17(2,3)24-16(22)19-14(15(20)21)11-12-5-7-13(8-6-12)23-10-4-9-18/h5-8,14H,4,9-11H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1 |

Clé InChI |

MOZAWGPOXAPFSO-AWEZNQCLSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCBr)C(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCBr)C(=O)O |

Origine du produit |

United States |

Synthetic Methodologies for N Boc O 3 Bromopropyl L Tyrosine

Strategies for O-Alkylation of L-Tyrosine Phenolic Hydroxyl Group

The introduction of the 3-bromopropyl group onto the phenolic oxygen of L-tyrosine is a critical step in the synthesis. This is typically achieved through a nucleophilic substitution reaction where the phenoxide ion of tyrosine attacks an electrophilic propyl source.

Nucleophilic Substitution Reactions with 1,3-Dibromopropane (B121459) Analogues

The primary strategy for the O-alkylation of the phenolic hydroxyl group of N-Boc-L-tyrosine involves a nucleophilic substitution reaction with 1,3-dibromopropane. In this reaction, the hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the carbon atoms of 1,3-dibromopropane and displacing a bromide ion. The use of a di-halogenated alkane like 1,3-dibromopropane allows for the introduction of a propyl chain with a terminal bromine, which can be useful for further synthetic modifications.

Optimized Reaction Conditions and Reagents for Selective O-Alkylation

Selective O-alkylation of the phenolic hydroxyl group in the presence of other reactive functionalities, such as the carboxylic acid, requires careful selection of reagents and reaction conditions. A common and effective method involves the use of a strong base to deprotonate the phenolic hydroxyl group specifically.

A facile and efficient method for the O-alkylation of N-protected tyrosines has been described using sodium hydride (NaH) as the base in a polar aprotic solvent like dimethylformamide (DMF). nih.gov In a typical procedure, N-Boc-L-tyrosine is dissolved in DMF and treated with NaH. The resulting phenoxide is then reacted with the alkylating agent, in this case, 1,3-dibromopropane. To favor mono-alkylation and minimize the formation of di-alkylated byproducts, an excess of the di-bromoalkane is often used.

| Reagent/Condition | Purpose |

| N-Boc-L-tyrosine | Starting material with a protected amino group. |

| 1,3-Dibromopropane | Alkylating agent to introduce the 3-bromopropyl group. |

| Sodium Hydride (NaH) | Strong base to deprotonate the phenolic hydroxyl group. |

| Dimethylformamide (DMF) | Polar aprotic solvent to dissolve reactants and facilitate the reaction. |

N-Protection Strategies: Implementation and Removal of tert-Butoxycarbonyl (Boc) Group

Protecting the amino group of L-tyrosine is essential to prevent unwanted side reactions during the O-alkylation step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Regioselective Boc Protection of the Amine Functionality

The regioselective protection of the amine functionality of L-tyrosine can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. A common procedure involves dissolving L-tyrosine in a mixture of water and an organic solvent like dioxane. A base, such as potassium carbonate, is added to facilitate the reaction. rsc.org The reaction mixture is typically stirred at room temperature to yield N-Boc-L-tyrosine. rsc.org The product can then be isolated by an acidic workup. rsc.org

An alternative method involves adjusting the pH of an aqueous solution of L-tyrosine to a basic pH (e.g., pH > 12) with a strong base like sodium hydroxide (B78521), followed by the portion-wise addition of (Boc)₂O. google.com This method can lead to high yields of the desired N-Boc-L-tyrosine. google.com

| Reagent | Role |

| L-Tyrosine | The amino acid to be protected. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | The source of the Boc protecting group. |

| Potassium Carbonate / Sodium Hydroxide | Base to facilitate the reaction. |

| Dioxane/Water or Water | Solvent system for the reaction. |

The Boc group is stable under the basic conditions used for the subsequent O-alkylation but can be readily removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). rsc.orgnih.gov

Purification and Analytical Confirmation of N-Boc-O-(3-bromopropyl)-L-tyrosine Identity and Purity

After the synthesis, it is crucial to purify the target compound and confirm its identity and purity. A common method for purification is flash column chromatography on silica (B1680970) gel. nih.gov The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, to separate the desired product from unreacted starting materials and byproducts. nih.gov

The identity and purity of the final product are typically confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the tyrosine ring, the protons of the 3-bromopropyl group, the methine proton of the chiral center, and the protons of the Boc group. chemicalbook.com The ¹³C NMR spectrum will show the corresponding carbon signals. chemicalbook.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from a laboratory-scale synthesis of this compound to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. The primary synthetic route involves the O-alkylation of the phenolic hydroxyl group of N-Boc-L-tyrosine with a suitable three-carbon brominated electrophile, a reaction that falls under the category of Williamson ether synthesis.

Key Reaction and Challenges

The core reaction involves the deprotonation of the phenolic hydroxyl group of N-Boc-L-tyrosine to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a 1,3-dihalogenated propane, such as 1,3-dibromopropane.

A significant challenge in this synthesis is the potential for side reactions. A major by-product can be the ester of the O-alkyltyrosine, which results from the dialkylation of the starting material. google.com Minimizing the formation of this and other impurities is a primary concern during scale-up. The choice of base, solvent, reaction temperature, and stoichiometry of the reactants are all critical parameters that need to be optimized.

Laboratory-Scale Synthesis Optimization

At the laboratory scale, the focus is often on achieving a high yield and purity of the final product, with less emphasis on cost and throughput. A typical laboratory procedure might involve dissolving N-Boc-L-tyrosine in a suitable solvent, such as dimethylformamide (DMF), and treating it with a strong base to generate the phenoxide. Subsequent addition of the alkylating agent, like 1,3-dibromopropane, initiates the etherification.

| Parameter | Laboratory-Scale Consideration | Potential Issues |

| Solvent | Typically polar aprotic solvents like DMF or DMSO are used to dissolve the reactants. rsc.org | Difficulty in removal during work-up, potential for side reactions at higher temperatures. |

| Base | Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are common. rsc.org | Handling of pyrophoric NaH can be hazardous; K2CO3 may lead to slower reaction rates. |

| Temperature | Often performed at room temperature or with gentle heating to drive the reaction to completion. | Higher temperatures can increase the rate of side reactions, leading to lower purity. |

| Stoichiometry | A slight excess of the alkylating agent may be used to ensure complete conversion of the starting material. | A large excess can lead to the formation of di-alkylated by-products. |

| Purification | Chromatographic methods like column chromatography are frequently employed to isolate the pure product. researchgate.net | Time-consuming and not always practical for larger quantities. |

Industrial-Scale Synthesis and Process Development

When scaling up to an industrial setting, the priorities shift towards cost-effectiveness, safety, process robustness, and waste minimization. Direct translation of a laboratory method is often not feasible, and significant process development is required.

Key Industrial-Scale Considerations:

Raw Material Sourcing and Cost: The cost and availability of starting materials, such as N-Boc-L-tyrosine and 1,3-dibromopropane, become significant factors.

Solvent Selection: The choice of solvent is critical. While DMF is effective, its high boiling point and potential for decomposition at elevated temperatures can be problematic on a large scale. Alternative solvents with lower boiling points and better environmental profiles are often sought.

Base Selection and Handling: The use of hazardous reagents like sodium hydride is often avoided in industrial settings. Alternative, safer bases such as potassium carbonate or sodium hydroxide are preferred. The handling and charging of large quantities of base require specialized equipment and procedures. A patent for the alkylation of tyrosine suggests that using a strong alkaline condition with a base like sodium hydroxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) is a viable method. google.com

Reaction Control and Monitoring: Maintaining precise control over reaction parameters such as temperature, pressure, and stirring is crucial. In-process controls (IPCs) are implemented to monitor the reaction progress and ensure consistency between batches.

Work-up and Product Isolation: The work-up procedure must be scalable and efficient. This often involves extraction, crystallization, and filtration rather than chromatography. A patent on tyrosine alkylation suggests that the major by-product, the ester of O-alkyltyrosine, can be minimized by using a slight excess of tyrosine or can be removed by saponification with a dilute base before isolating the final product. google.com

Purification: Industrial-scale purification relies heavily on crystallization to achieve the desired purity. Developing a robust crystallization process that consistently yields the product with the correct polymorphic form and purity is a key aspect of process development.

Waste Management: The disposal of large volumes of solvent and aqueous waste must be handled in an environmentally responsible and cost-effective manner.

| Parameter | Industrial-Scale Consideration | Rationale |

| Reactor | Large, jacketed glass-lined or stainless-steel reactors are used for better temperature control and chemical resistance. | Ensures uniform heating/cooling and prevents contamination of the product. |

| Reagent Addition | Controlled addition of reagents via dosing pumps to manage exothermic reactions and maintain optimal stoichiometry. | Prevents temperature spikes and minimizes side product formation. |

| Mixing | Efficient agitation is critical to ensure homogeneity and good mass transfer between phases. | Inadequate mixing can lead to localized "hot spots" and increased impurity formation. |

| Crystallization | Controlled cooling profiles and seeding strategies are employed to obtain a consistent crystal size and morphology. | Facilitates efficient filtration and drying, and ensures product quality. |

| Drying | Industrial dryers such as agitated nutsche filter dryers (ANFDs) or vacuum tray dryers are used. | Ensures efficient removal of residual solvents to meet product specifications. |

Chemical Transformations and Derivatizations of N Boc O 3 Bromopropyl L Tyrosine

Reactivity of the Primary Bromine Moiety

The 3-bromopropyl ether linkage on the phenolic side chain of N-Boc-O-(3-bromopropyl)-L-tyrosine provides a key site for introducing diverse functionalities through reactions involving the primary bromine atom.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Amines, Thiols, Azides)

The primary alkyl bromide is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a variety of nucleophiles. This classic SN2 reaction pathway is a cornerstone of the derivatization of this compound.

Amines: Primary and secondary amines can react with this compound to form the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction. The resulting amino-functionalized tyrosine derivatives are valuable in the synthesis of modified peptides and other complex molecules.

Thiols: Thiol-containing compounds, such as cysteine derivatives or other mercaptans, can readily displace the bromide to form thioether linkages. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

Azides: The azide (B81097) ion (N3-), typically introduced from sodium azide, is an excellent nucleophile for displacing the bromide. The resulting azido derivative is a versatile intermediate that can be further transformed, most notably through "click chemistry" reactions like the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, or reduced to a primary amine.

| Nucleophile | Reagent Example | Product Functional Group |

| Primary Amine | R-NH2 | Secondary Amine (-NHR) |

| Secondary Amine | R2NH | Tertiary Amine (-NR2) |

| Thiol | R-SH | Thioether (-SR) |

| Azide | NaN3 | Azide (-N3) |

Formation of Quaternary Ammonium (B1175870) Salts

The reaction of the primary bromine moiety with tertiary amines leads to the formation of quaternary ammonium salts. This quaternization reaction involves the displacement of the bromide by the lone pair of electrons on the tertiary amine, resulting in a positively charged nitrogen atom covalently bonded to four carbon atoms. These quaternary ammonium salts can introduce a permanent positive charge into a molecule, which can be useful for modulating solubility, cell permeability, or biological activity.

Modifications at the Carboxyl Functionality

The carboxylic acid group of this compound is another key site for chemical modification, enabling the formation of esters and amides, including its incorporation into peptide chains.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions or by using coupling agents. Common methods include Fischer esterification with an excess of the alcohol in the presence of a strong acid catalyst, or milder methods employing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). bachem.com

Amidation: The formation of an amide bond with a primary or secondary amine is a fundamental reaction in peptide chemistry. This transformation is typically achieved using a variety of coupling reagents to activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), are commonly employed to facilitate efficient amide bond formation and minimize side reactions. nih.govluxembourg-bio.com

| Reaction | Reagents | Product |

| Esterification | R-OH, Acid catalyst or DCC/DMAP | Ester (-COOR) |

| Amidation | R-NH2, Coupling agents (e.g., DCC, HOBt) | Amide (-CONHR) |

Peptide Coupling Strategies Utilizing the Carboxyl Group

This compound is a valuable building block in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the this compound can be anchored to a solid support, such as Wang resin, through its carboxyl group. altabioscience.com The synthesis then proceeds by the sequential deprotection of the Boc group and coupling of the subsequent amino acid to the growing peptide chain. peptide.com Alternatively, the pre-formed this compound can be activated and coupled to an amino group on a resin-bound peptide. peptide.com

Liquid-Phase Peptide Synthesis (LPPS): In LPPS, the reactions are carried out in solution. bachem.com The carboxyl group of this compound is activated using standard coupling reagents and reacted with the free amino group of another amino acid or peptide ester. google.commdpi.com Purification after each step is required to remove excess reagents and byproducts.

Common coupling reagents used in both SPPS and LPPS include carbodiimides (like DCC and DIC) and uronium/guanidinium salts (such as HBTU, HATU, and HCTU). nbinno.com

Transformations of the Protected Amine Functionality

The N-terminal amine of the tyrosine residue is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic and nucleophilic conditions often used to modify the bromopropyl and carboxyl groups, but it can be readily removed under acidic conditions.

The standard procedure for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine as its corresponding salt (e.g., trifluoroacetate salt). A neutralization step with a non-nucleophilic base is then required to liberate the free amine for subsequent reactions, such as peptide bond formation.

Phenolic Ring Functionalization

The aromatic ring of tyrosine is another site for chemical modification. The O-(3-bromopropyl) ether group is an electron-donating group, which activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho positions (C3 and C5) relative to the ether linkage.

Electrophilic aromatic substitution (EAS) provides a direct method for introducing new functional groups onto the phenolic ring of this compound. Due to the activating nature of the ether group, these reactions can often proceed under relatively mild conditions.

A key example is halogenation , particularly bromination. The reaction of the tyrosine derivative with an electrophilic bromine source, such as molecular bromine (Br₂) with or without a mild Lewis acid catalyst, can introduce one or two bromine atoms at the positions ortho to the oxygen atom. libretexts.org The degree of bromination (mono- vs. di-substitution) can often be controlled by the stoichiometry of the brominating agent. Other methods using reagents like N-bromosuccinimide (NBS) or hypervalent iodine reagents in the presence of a bromide source have also been developed for the efficient bromination of electron-rich arenes. researchgate.net The resulting aryl bromides are exceptionally useful intermediates for further functionalization via cross-coupling reactions.

The introduction of a halide (e.g., bromine or iodine) onto the phenolic ring via electrophilic aromatic substitution opens the door to a powerful class of transformations: palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction involves the coupling of an aryl halide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. For a 3-bromo-N-Boc-O-(3-bromopropyl)-L-tyrosine derivative, this reaction could be used to introduce a wide variety of aryl, heteroaryl, or vinyl groups at the C3 position. Studies on similar N-Boc-3-iodo-tyrosine derivatives have demonstrated the feasibility of this approach, achieving good yields with various boronic acids. researchgate.net

The Sonogashira reaction is another valuable cross-coupling method that couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org Applying this to a 3-halo-N-Boc-O-(3-bromopropyl)-L-tyrosine intermediate would allow for the installation of an alkyne functionality on the aromatic ring. This introduces a versatile chemical handle that can participate in further reactions, such as "click" chemistry. The reaction conditions are generally mild and compatible with the amino acid framework. nih.gov

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Iodo-Tyrosine Derivative | Arylboronic Acid | Pd(OAc)₂, K₂CO₃ | Biaryl Compound | researchgate.net |

| Sonogashira | Aryl Bromide/Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Arylalkyne | beilstein-journals.org |

Applications of N Boc O 3 Bromopropyl L Tyrosine As a Synthetic Building Block in Academic Research

In the Synthesis of Functionalized Non-Canonical Amino Acids (ncAAs)

The chemical reactivity of the 3-bromopropyl group is central to the utility of N-Boc-O-(3-bromopropyl)-L-tyrosine as a precursor for non-canonical amino acids (ncAAs). This alkyl bromide can readily undergo nucleophilic substitution reactions, providing a straightforward method for introducing a variety of chemical moieties onto the tyrosine side chain.

Design and Synthesis of Alkyne- or Azide-Bearing L-Tyrosine Analogues for Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and bioorthogonal reaction used to link molecules together. cpcscientific.comiris-biotech.degenelink.com this compound is an excellent precursor for creating tyrosine analogues equipped with the necessary alkyne or azide (B81097) handles for these reactions.

To synthesize an alkyne-bearing tyrosine analogue , the bromopropyl group can be displaced by a small alkyne-containing nucleophile, such as the acetylide anion of propargyl alcohol, to form an O-propargyl ether. The resulting product, N-Boc-O-(3-propynyloxy)phenyl-L-alanine, can then be incorporated into peptides. A commercially available analogue, N-Boc-O-2-propyn-1-yl-L-tyrosine, highlights the utility of such compounds. sigmaaldrich.com

Similarly, an azide-bearing tyrosine analogue can be synthesized through the nucleophilic substitution of the bromide with sodium azide (NaN₃). This reaction efficiently converts the alkyl bromide into an alkyl azide, yielding N-Boc-O-(3-azidopropyl)-L-tyrosine.

Once synthesized, these alkyne- and azide-functionalized ncAAs can be incorporated into peptide sequences. The bioorthogonal handles then allow for post-synthetic modification via click chemistry to attach a wide range of molecules, including fluorophores, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains, for various applications in chemical biology and materials science. cpcscientific.comlumiprobe.com The triazole linkage formed during the click reaction is stable and mimics the geometry of a peptide bond. cpcscientific.com

| Precursor Compound | Reagent | Resulting ncAA Functionality | Application |

| This compound | Propargyl alcohol (or similar alkyne) | Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| This compound | Sodium Azide (NaN₃) | Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Development of Fluorescent or Spin-Labeled L-Tyrosine Derivatives

The ability to track proteins and peptides within complex biological systems is crucial for understanding their function. This compound serves as a convenient starting point for the synthesis of fluorescently labeled or spin-labeled tyrosine derivatives. The bromopropyl side chain can be modified by reaction with a nucleophilic fluorescent dye (e.g., an amine- or thiol-containing fluorophore) or a spin-labeling reagent (e.g., a nitroxide spin label like TEMPO bearing a nucleophilic group).

For example, a fluorophore with a primary amine can displace the bromide to form a stable secondary amine linkage, tethering the fluorescent tag to the tyrosine side chain. This strategy allows for the creation of custom-designed fluorescent amino acids that can be incorporated into peptides to study protein localization, conformation, and dynamics. The development of radiolabeled analogues, such as O-(3-[¹⁸F]Fluoropropyl)-L-tyrosine ([¹⁸F]FPT) for use in positron emission tomography (PET), further illustrates the utility of the O-propyl-tyrosine scaffold for creating imaging agents. nih.govnih.gov

Precursors for Photo-Crosslinking or Caged Amino Acids

Photo-crosslinking amino acids are powerful tools for identifying and mapping protein-protein and protein-nucleic acid interactions. nih.govnih.gov These ncAAs typically contain a photo-activatable moiety, such as a benzophenone (B1666685) or a diazirine, which upon irradiation with UV light forms a highly reactive species that can covalently bond with nearby molecules. nih.govnih.gov

This compound can be used as a precursor to synthesize such photo-reactive amino acids. The bromopropyl group can be functionalized by attaching a photo-activatable group through a nucleophilic substitution reaction. For instance, a hydroxyl- or amine-containing benzophenone or diazirine derivative can be tethered to the tyrosine side chain via an ether or amine linkage.

Similarly, the synthesis of caged amino acids —amino acids whose function is masked by a photolabile protecting group—can be envisioned starting from this precursor. The bromopropyl handle allows for the introduction of a caging group, which can be later removed by light to restore the native amino acid or reveal a reactive species in a spatiotemporally controlled manner.

In Peptide Synthesis and Peptidomimetics

The Boc protecting group on this compound makes it directly compatible with Boc-based solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. rsc.orgpeptide.com

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the N-Boc protecting group is stable to the coupling conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the sequential addition of further amino acids to the growing peptide chain. rsc.org this compound can be incorporated at any desired position within a peptide sequence using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

A key advantage of using this building block is that the bromopropyl group is stable to the repeated cycles of TFA deprotection used in Boc-SPPS. This allows the full-length peptide to be synthesized while retaining the reactive handle on the tyrosine side chain. This "on-resin" handle can then be used for post-synthetic modifications before the peptide is cleaved from the solid support. This approach enables the creation of complex peptides with site-specific modifications that would be difficult to achieve through other methods.

| Synthesis Step | Description | Reagents |

| Deprotection | Removal of the N-terminal Boc group from the resin-bound peptide. | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) |

| Activation | Activation of the carboxylic acid of this compound. | Coupling reagents (e.g., DCC, HBTU) |

| Coupling | Formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide. | Activated amino acid, DIPEA (base) |

| Post-synthetic Modification | (Optional) Reaction of the bromopropyl group with a nucleophile while the peptide is still on the resin. | Various nucleophiles (e.g., thiols, amines) |

Synthesis of Cyclic Peptides or Constrained Peptide Analogues

Cyclic peptides often exhibit enhanced stability, binding affinity, and cell permeability compared to their linear counterparts, making them attractive candidates for therapeutic development. nih.gov The reactive bromopropyl group of O-propyl-tyrosine derivatives is an effective tool for peptide cyclization.

A common strategy involves incorporating this compound into a linear peptide sequence along with another amino acid containing a nucleophilic side chain, such as cysteine (with a thiol group) or lysine (B10760008) (with an amino group). After the linear peptide is assembled, intramolecular cyclization can be induced under basic conditions. The nucleophilic side chain attacks the electrophilic bromopropyl group, displacing the bromide and forming a stable thioether or amine linkage that cyclizes the peptide. Research has demonstrated the feasibility of this approach using the related compound O-(2-bromoethyl)-tyrosine to cyclize peptides via reaction with a cysteine residue. researchgate.net This strategy can be used to create peptides with varying ring sizes and conformations, providing a powerful method for generating libraries of constrained peptides for drug discovery and chemical biology research. nih.govbiorxiv.org

Preparation of L-Tyrosine-Based Bioconjugates

The preparation of L-tyrosine-based bioconjugates often leverages the unique functionalities of this compound. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amine and the reactive bromopropyl group on the phenolic oxygen allows for a stepwise and controlled conjugation strategy.

Initially, the carboxylic acid of this compound can be activated and coupled to the amine group of a peptide or another biomolecule. nih.gov This is a standard procedure in solid-phase or solution-phase peptide synthesis. chempep.com Following the formation of the amide bond, the Boc group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the N-terminal amine for further modification if required. rsc.org

The key to its utility in bioconjugation lies in the 3-bromopropyl group. This alkyl halide serves as an electrophilic handle for the attachment of various nucleophilic moieties. nih.govresearchgate.net For instance, a biomolecule containing a thiol (from cysteine), amine (from lysine), or other nucleophilic group can displace the bromide to form a stable ether, thioether, or amine linkage, respectively. This approach allows for the site-specific incorporation of tyrosine derivatives into larger bioconjugates.

Recent advancements in bioconjugation have highlighted various methods for modifying tyrosine residues, such as Mannich-type reactions and reactions with 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives. nih.govnih.gov While these methods directly target the tyrosine phenol (B47542), the use of this compound offers an alternative strategy where the conjugating partner is introduced via the bromopropyl linker. This can be advantageous in cases where the conditions for direct tyrosine modification are not compatible with the biomolecule of interest.

Table 1: Functional Groups of this compound Utilized in Bioconjugation

| Functional Group | Protecting Group/Handle | Role in Bioconjugation |

| α-Amino Group | Boc (tert-butoxycarbonyl) | Temporary protection during peptide bond formation. |

| α-Carboxyl Group | None (reactive) | Site for coupling to amine-containing biomolecules. |

| Phenolic Oxygen | 3-bromopropyl | Electrophilic handle for conjugation with nucleophiles. |

In Radiochemistry and Imaging Probe Development (Focus on Synthesis)

The structural features of this compound make it an excellent precursor for the synthesis of radiolabeled amino acid analogues used as imaging probes in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Precursor for [18F]-Fluoropropylated L-Tyrosine Analogues via Nucleophilic Fluorination

This compound is an ideal precursor for the synthesis of O-(3-[18F]fluoropropyl)-L-tyrosine ([18F]FPT), a promising PET tracer for tumor imaging. nih.gov The synthesis involves a nucleophilic substitution reaction where the bromide of the 3-bromopropyl group is displaced by the radioactive fluoride (B91410) isotope, [18F]F-. nih.govnih.gov

The general synthetic route proceeds in two steps:

Radiolabeling: this compound is reacted with [18F]fluoride, which is typically produced in a cyclotron and activated by a phase-transfer catalyst such as a kryptofix/potassium carbonate complex. The reaction is carried out in an organic solvent at an elevated temperature. The nucleophilic [18F]fluoride attacks the carbon bearing the bromine atom, displacing it to form the N-Boc-O-(3-[18F]fluoropropyl)-L-tyrosine intermediate.

Deprotection: The Boc protecting group is subsequently removed by treatment with a strong acid, such as hydrochloric acid or trifluoroacetic acid, to yield the final product, O-(3-[18F]fluoropropyl)-L-tyrosine. nih.gov

This method provides good radiochemical yields and purity, making it suitable for automated synthesis modules used in clinical settings. mdpi.com The resulting [18F]FPT can then be used for PET imaging to visualize tumors, as it is taken up by cancer cells through amino acid transporters. nih.gov

Synthesis of [99m]Tc-Labeled L-Tyrosine Derivatives

For SPECT imaging, the radionuclide technetium-99m (99mTc) is commonly used. This compound can be utilized as a starting material to synthesize 99mTc-labeled L-tyrosine derivatives. nih.govresearchgate.net The strategy involves the introduction of a chelating agent that can stably coordinate the 99mTc metal ion.

A common approach involves reacting this compound with a suitable chelator that has a nucleophilic functional group. For example, a tetra-azacycloalkane like cyclam (1,4,8,11-tetraazacyclotetradecane) can be alkylated at one of its secondary amines by the 3-bromopropyl group of the tyrosine derivative. nih.gov This reaction forms a stable covalent bond between the tyrosine moiety and the chelator.

The synthesis can be summarized as follows:

Chelator Conjugation: this compound is reacted with a chelator, such as cyclam, to form the N-Boc-tyrosine-chelator conjugate.

Deprotection: The Boc group is removed under acidic conditions.

Radiolabeling: The tyrosine-chelator conjugate is then incubated with a source of 99mTc, such as [99mTc(CO)3(H2O)3]+, to form the final 99mTc-labeled L-tyrosine derivative. researchgate.net

These 99mTc-labeled tyrosine derivatives can be used as SPECT imaging agents for various diagnostic purposes, including cancer imaging. nih.gov

Methodologies for Incorporating Other Radionuclides

The versatile reactivity of the 3-bromopropyl group of this compound allows for the incorporation of a wide range of other radionuclides beyond 18F and 99mTc. The general principle remains the same: the 3-bromopropyl group serves as an electrophilic handle to attach a chelator suitable for the desired radionuclide.

For instance, to label with metallic radionuclides such as Gallium-68 (68Ga), Indium-111 (111In), or Lutetium-177 (177Lu), a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) can be conjugated to the tyrosine derivative. These chelators possess nucleophilic amine or carboxylate groups that can be functionalized to react with the 3-bromopropyl group. Once the tyrosine-chelator conjugate is synthesized and purified, it can be radiolabeled with the respective radionuclide under appropriate conditions of pH and temperature.

This modular approach provides a platform for developing a variety of radiolabeled tyrosine derivatives for both diagnostic imaging and targeted radionuclide therapy.

In the Synthesis of Complex Organic Molecules

Utilization as a Chirally Pure Scaffold for Multi-Step Syntheses

The inherent chirality of L-tyrosine makes its derivatives, including this compound, valuable as chirally pure scaffolds in the multi-step synthesis of complex organic molecules. nih.gov The defined stereochemistry at the α-carbon is crucial for the synthesis of biologically active compounds where stereoisomers can have vastly different pharmacological properties.

In a multi-step synthesis, the different functional groups of this compound can be manipulated sequentially. For example, the carboxylic acid can be reduced to an alcohol or converted to a ketone. The amino group, after deprotection of the Boc group, can be acylated, alkylated, or used to form heterocyclic rings. The 3-bromopropyl group can be used to introduce a variety of substituents via nucleophilic substitution, or it can be converted to other functional groups.

This step-by-step modification of the tyrosine scaffold allows for the construction of complex target molecules with a high degree of stereochemical control. The N-Boc and O-(3-bromopropyl) groups provide a strategic advantage by allowing for the selective unmasking and reaction of different parts of the molecule as needed throughout the synthetic sequence.

Contribution to Scaffold Hopping and Skeletal Diversification Strategies

This compound serves as a valuable starting material for scaffold hopping and skeletal diversification in medicinal chemistry. Scaffold hopping is a strategy employed to identify new molecular cores that can serve as lead structures in drug discovery, often with improved properties over existing compounds. nih.govachemblock.com This approach involves modifying the central framework of a molecule while retaining key functionalities necessary for biological activity. nih.gov The inherent functionalities of this compound, namely the protected amino acid backbone, the aromatic ring, and the reactive bromopropyl ether linkage, provide multiple points for chemical modification, enabling the generation of diverse molecular architectures from a single precursor.

The concept of skeletal diversification involves the synthesis of a collection of compounds with varied structural frameworks. This strategy is crucial for exploring new areas of chemical space and identifying novel bioactive molecules. researchgate.net The bromopropyl group of this compound can readily participate in a variety of cyclization and substitution reactions. For instance, intramolecular reactions can lead to the formation of novel bicyclic or spirocyclic systems, significantly altering the three-dimensional topology of the original molecule. nih.gov Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions, and the protected amino acid moiety can be elongated or incorporated into peptide chains, further expanding the accessible structural diversity. nih.govmtu.edu

One common scaffold hopping technique is the replacement of heterocyclic rings with other cyclic systems. nih.govresearchgate.net While not a heterocycle itself, the tyrosine-derived portion of the molecule can be used to construct new heterocyclic frameworks. The bromopropyl ether allows for the introduction of various nucleophiles, which can then participate in ring-forming reactions with other parts of the molecule or with subsequently added reagents. This versatility allows chemists to systematically alter the scaffold and explore the structure-activity relationships of the resulting compounds. nih.gov

Precursors for Heterocyclic Systems and Macrocycles (synthetic pathways only)

The chemical structure of this compound, featuring a reactive alkyl bromide and a protected amino acid, makes it a suitable precursor for the synthesis of various heterocyclic systems and macrocycles.

Synthesis of Heterocyclic Systems:

The bromopropyl ether functionality is a key reactive handle for the construction of heterocyclic rings. Intramolecular cyclization is a common strategy. For example, deprotection of the Boc group to reveal the free amine can be followed by an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the bromine, to form a seven-membered nitrogen-containing heterocyclic ring fused to the aromatic ring.

Another approach involves the reaction of the bromide with external nucleophiles to introduce new functionalities that can then participate in cyclization reactions. For instance, reaction with a thiol-containing compound would yield a thioether, which could then undergo further transformations to form sulfur-containing heterocycles like thiazoles or thiophenes. nih.govnih.gov

Synthesis of Macrocycles:

Macrocycles, cyclic molecules containing large rings, are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.gov this compound can be used as a building block in the synthesis of peptide and depsipeptide macrocycles. nih.gov

A typical synthetic pathway would involve the following steps:

Deprotection: The Boc protecting group on the amino acid is removed, typically using an acid such as trifluoroacetic acid (TFA). rsc.org

Peptide Coupling: The resulting free amine is then coupled with another amino acid or a peptide fragment. This process can be repeated to build a linear peptide chain.

Intramolecular Cyclization: The terminal carboxylic acid of the linear peptide is activated and reacted with the bromopropyl ether moiety at the other end of the molecule, or a deprotected amine within the chain, to form the macrocyclic ring. Silver salts, such as silver triflate (AgOTf), can be used to facilitate this type of cyclization. nih.gov

This strategy allows for the creation of a library of macrocycles with varying ring sizes and compositions by changing the length and sequence of the linear peptide precursor.

Genetic Code Expansion (GCE) Methodologies

Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins, enabling the introduction of novel chemical functionalities. researchgate.net Derivatives of this compound are valuable candidates for GCE due to the versatile reactivity of the bromopropyl group.

Engineering Aminoacyl-tRNA Synthetases (AARSs) for this compound Derivatives

The cornerstone of GCE is an orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pair, where the engineered AARS specifically recognizes the desired UAA and attaches it to its cognate tRNA, which in turn delivers the UAA to the ribosome for incorporation into a growing polypeptide chain. researchgate.net The most commonly used AARS for incorporating tyrosine derivatives is the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii (MjTyrRS). researchgate.netbhsai.org

To engineer an MjTyrRS to be specific for a derivative of this compound, researchers would typically employ directed evolution strategies. This involves creating a library of MjTyrRS mutants and screening for variants that can efficiently aminoacylate the cognate tRNA with the target UAA while discriminating against all 20 canonical amino acids. researchgate.netbhsai.org

The screening process often involves a positive selection step, where cells are grown in the presence of the UAA and a reporter gene containing a premature stop codon (e.g., an amber codon, UAG). Only cells with an active AARS that can incorporate the UAA at the stop codon will produce the full-length reporter protein and survive. This is followed by a negative selection step in the absence of the UAA to eliminate AARS variants that recognize endogenous amino acids. bhsai.org

For instance, to engineer a synthetase for a derivative where the bromine has been replaced by another functional group, key residues in the active site of MjTyrRS would be mutated to create a binding pocket that accommodates the new side chain.

Strategies for Site-Specific Incorporation of Derived Unnatural Amino Acids into Proteins

Once an engineered AARS for a specific derivative of this compound is obtained, it can be used for the site-specific incorporation of this UAA into proteins in both prokaryotic and eukaryotic cells. nih.govresearchgate.net

The general strategy involves the following components:

The Unnatural Amino Acid: The desired UAA, derived from this compound, is supplied in the cell culture medium.

The Orthogonal AARS/tRNA Pair: A plasmid encoding the engineered AARS and its cognate suppressor tRNA is introduced into the host cells. The suppressor tRNA has an anticodon that recognizes a nonsense codon, typically the amber stop codon (UAG), which is the least used stop codon in many organisms. researchgate.net

The Target Gene: The gene for the protein of interest is modified to contain the amber codon at the desired site of UAA incorporation.

When this system is expressed, the engineered AARS charges its cognate suppressor tRNA with the UAA. The ribosome then reads the amber codon in the mRNA of the target gene and, instead of terminating translation, incorporates the UAA delivered by the suppressor tRNA, resulting in a full-length protein containing the UAA at the specified position. researchgate.net The efficiency of this process can be greater than 95% under optimal conditions. nih.gov

Advanced Spectroscopic and Computational Investigations

Elucidation of Conformational Preferences of N-Boc-O-(3-bromopropyl)-L-tyrosine and its Derivatives through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy provide detailed information about the spatial arrangement of atoms and the rotational freedom around single bonds.

The conformational preferences of these molecules are influenced by a variety of factors, including steric hindrance between the bulky tert-butoxycarbonyl (Boc) protecting group and the substituted phenoxy side chain, as well as solvent effects. mdpi.com In N-Boc-L-tyrosine, the parent compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the α-proton, and the β-protons of the amino acid backbone, along with a characteristic singlet for the nine equivalent protons of the Boc group. chemicalbook.comnih.gov Upon O-alkylation with the 3-bromopropyl group, additional signals appear in the ¹H NMR spectrum, corresponding to the methylene (B1212753) protons of the propyl chain. The chemical shifts and coupling constants of these protons are sensitive to their local environment and can be used to deduce the preferred rotamers about the Cα-Cβ and Cβ-Cγ bonds.

Studies on related N-Boc-protected amino acids and their methyl esters have shown that the chemical shifts of the carbonyl carbons in both the Boc group and the amino acid are sensitive to the solvent polarity. mdpi.com This suggests that intermolecular interactions with the solvent play a significant role in stabilizing certain conformations. For instance, in polar solvents, conformations that maximize the exposure of polar groups to the solvent are favored.

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for N-Boc-L-tyrosine and a related derivative in CDCl₃.

| Proton | N-Boc-L-tyrosine chemicalbook.com | N-Boc-L-tyrosine methyl ester chemicalbook.com |

| Aromatic (d) | 7.00-7.03 | 6.95 |

| Aromatic (d) | 6.66 | 6.74 |

| α-H (m) | 4.01 | 4.54 |

| β-H (dd) | 2.89 | 3.00-3.05 |

| β'-H (dd) | 2.71 | |

| Boc (s) | 1.33 | 1.42 |

| OCH₃ (s) | 3.70 |

Theoretical Studies of Reactivity and Reaction Mechanisms (e.g., Nucleophilic Substitution)

The 3-bromopropyl group in this compound provides a reactive handle for a variety of chemical transformations, most notably nucleophilic substitution reactions. Theoretical studies, often employing Density Functional Theory (DFT), are invaluable for understanding the reactivity of this compound and for elucidating the mechanisms of its reactions. rsc.org

Nucleophilic substitution at the terminal carbon of the bromopropyl chain is a key reaction for introducing further functionality. Computational models can predict the activation energies for the substitution with different nucleophiles, helping to determine the feasibility and a favorable reaction condition. These studies can also shed light on the potential for competing elimination reactions.

The mechanism of such reactions can be investigated by mapping the potential energy surface of the reaction pathway. This involves locating the transition state structure and calculating its energy relative to the reactants and products. For an Sₙ2 reaction, this would involve modeling the approach of the nucleophile to the carbon atom bearing the bromine, the simultaneous breaking of the C-Br bond, and the inversion of stereochemistry at the reaction center.

Furthermore, computational methods can be used to explore the reactivity of the tyrosine ring itself. While the ether linkage deactivates the ring towards electrophilic aromatic substitution compared to phenol (B47542), reactions are still possible under certain conditions. Theoretical calculations can predict the most likely sites of substitution on the aromatic ring.

The influence of the Boc protecting group on the reactivity of the molecule can also be assessed. For instance, the kinetics of Boc deprotection under acidic conditions have been shown to exhibit a second-order dependence on the acid concentration, a finding that can be rationalized through mechanistic studies. acs.org

Computational Modeling of Derivatives for Rational Design in Synthetic Chemistry

Computational modeling plays a crucial role in the rational design of derivatives of this compound for various applications in synthetic chemistry. nih.govpsu.edu By predicting the properties of virtual compounds before their synthesis, researchers can prioritize targets with desired characteristics, saving significant time and resources.

In silico screening of virtual libraries of derivatives is a powerful approach for identifying promising candidates. nih.govnih.gov For instance, if the goal is to design an inhibitor for a specific enzyme, a library of derivatives with different substituents at the end of the propyl chain can be computationally docked into the active site of the enzyme. The predicted binding energies and modes can then be used to select the most promising compounds for synthesis and experimental testing.

This approach of rational design has been successfully applied in the development of tyrosine kinase inhibitors, where understanding the interactions between the inhibitor and the ATP-binding site of the kinase is critical. nih.govnih.gov Machine learning models trained on data from known inhibitors can further enhance the predictive power of these computational methods. digitellinc.com

Electronic Structure and UV-Vis Spectroscopic Characterization of Tyrosine Chromophores and their Modifications

The aromatic side chain of tyrosine acts as a chromophore, absorbing ultraviolet (UV) light. The electronic structure and, consequently, the UV-Vis absorption spectrum of this chromophore are sensitive to its local environment and to chemical modifications. nih.govd-nb.info

The UV absorption spectrum of tyrosine in aqueous solution typically shows absorption bands around 193 nm, 224 nm, and 275 nm. iosrjournals.org These correspond to π → π* electronic transitions within the phenol ring. researchgate.netnih.gov The positions and intensities of these bands can be influenced by factors such as pH, solvent polarity, and hydrogen bonding. nih.gov Ionization of the phenolic hydroxyl group to a phenolate (B1203915) anion leads to a significant red-shift of the absorption maxima to around 240 nm and 294 nm. nih.govnih.gov

Alkylation of the phenolic oxygen, as in this compound, prevents this ionization and alters the electronic structure. The ether linkage generally results in a slight blue-shift of the long-wavelength absorption band compared to the corresponding phenolate. The precise effect of the O-alkylation on the UV-Vis spectrum can be predicted using quantum chemical calculations, which can model the electronic transitions and their corresponding oscillator strengths. iosrjournals.org

The UV-Vis spectrum serves as a useful tool for characterizing the products of reactions involving the tyrosine side chain. For example, a change in the absorption spectrum can confirm the successful alkylation of the phenol group. Furthermore, the introduction of other chromophoric or auxochromic groups through modification of the bromopropyl moiety will lead to predictable changes in the UV-Vis spectrum, which can be used to monitor the progress of a reaction or to confirm the identity of a new derivative.

Interactive Table: UV-Vis Absorption Maxima (nm) for L-Tyrosine in Aqueous Solution. iosrjournals.org

| Transition | Experimental Wavelength (nm) | Calculated Wavelength (nm) (cc-PVTZ basis set) | Calculated Wavelength (nm) (cc-PVQZ basis set) |

| ¹Lb | 275 | 259 | 260 |

| ¹La | 224 | 224 | 225 |

| π → π* | 193 | 197.6 | 198 |

Future Directions in Academic Research of N Boc O 3 Bromopropyl L Tyrosine

Development of Novel Stereoselective Synthetic Routes

The biological activity of molecules is intrinsically tied to their stereochemistry. For N-Boc-O-(3-bromopropyl)-L-tyrosine, maintaining the L-configuration of the amino acid core is paramount for its seamless integration into peptides and its interaction with chiral biological targets. While existing syntheses provide access to this compound, future academic research will likely pursue the development of more efficient and highly stereoselective synthetic methodologies.

Current research often relies on the alkylation of N-Boc-L-tyrosine with 1,3-dibromopropane (B121459). Future investigations could explore:

Asymmetric Catalysis: Employing chiral phase-transfer catalysts or metal-based catalysts to improve the efficiency and stereoselectivity of the O-alkylation step, minimizing the need for purification of diastereomeric side products.

Enzymatic Approaches: Utilizing enzymes, which offer unparalleled stereocontrol, to catalyze the formation of the ether linkage or to resolve racemic mixtures, providing a greener and more precise synthetic route.

Novel Precursors: Investigating alternative starting materials and synthetic strategies that build the chiral center during the synthesis, rather than starting with L-tyrosine itself, could lead to more convergent and flexible routes. researchgate.net The development of one-pot stereoselective methods, which have been successful for other complex amino acids like aziridines, could serve as a model for future synthetic designs. organic-chemistry.org

Exploration of New Bioorthogonal Reactions Utilizing the Bromopropyl Moiety

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are fundamental for labeling and tracking biomolecules in real-time. nih.govwebsite-files.com While the field is dominated by "click chemistry" reactions like azide-alkyne cycloadditions, there is a growing interest in expanding the bioorthogonal toolkit. nih.govresearchgate.net

The bromopropyl group of this compound serves as a reactive electrophile, capable of participating in nucleophilic substitution reactions. This functionality, while a classic tool in organic synthesis, presents an opportunity for the development of novel bioorthogonal strategies. Future research will likely focus on:

Thiol-Ene and Thiol-Yne Reactions: While the bromopropyl group is an alkyl halide, its reaction with thiol-containing biomolecules (like cysteine residues in proteins) is a well-established method for bioconjugation. nih.gov Future work could optimize this reaction for in-vivo applications, enhancing its speed and specificity at low, biologically relevant concentrations.

New Reaction Partners: Designing and synthesizing novel nucleophilic probes that react specifically and rapidly with the bromopropyl group under physiological conditions. This could involve developing new heterocyclic or organometallic reagents that exhibit high reactivity and selectivity.

Orthogonal Labeling: Developing reaction conditions that allow the alkylation by the bromopropyl group to be used in concert with other established bioorthogonal reactions, enabling the simultaneous labeling of multiple biomolecules in a single system. researchgate.net

| Reaction Type | Reactive Partners | Key Features for Future Research |

| Alkylation | Thiol (e.g., Cysteine), Amine (e.g., Lysine), Histidine | Enhancing reaction kinetics and selectivity in aqueous, physiological environments. Minimizing cross-reactivity with endogenous nucleophiles. |

| Tetrazine Ligation | Requires derivatization of the bromopropyl group into a strained alkene/alkyne | Developing efficient, one-pot methods to convert the alkyl bromide into a suitable dienophile for rapid tetrazine ligation. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Requires derivatization | Exploring novel palladium-catalyzed reactions that could proceed under biocompatible conditions using the alkyl bromide as a handle. springernature.com |

Advanced Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for generating large collections of diverse molecules, known as libraries, which can then be screened for biological activity to identify new drug leads. nih.gov The "split-and-pool" synthesis method on a solid support is a common technique used to create vast libraries of compounds, such as peptides or small molecules. nih.govamericanpeptidesociety.org

This compound is an ideal building block for combinatorial library synthesis. Once incorporated into a peptide chain via standard solid-phase peptide synthesis (SPPS), the Boc protecting group can be removed to continue chain elongation. The bromopropyl group remains as a latent reactive handle. After the primary synthesis, this group can be reacted with a diverse set of nucleophiles to create a library where each member has a unique side-chain modification.

Future academic research in this area will likely focus on:

High-Diversity Libraries: Synthesizing large, encoded libraries of peptides or peptidomimetics where this compound is incorporated at specific positions. nih.gov Subsequent modification of the bromopropyl group with thousands of different nucleophilic building blocks will generate immense molecular diversity.

Macrocyclic Peptide Libraries: Using the bromopropyl group to cyclize peptides. The alkyl halide can react with a nucleophilic residue elsewhere in the peptide chain (e.g., a cysteine or lysine) to form a stable, macrocyclic structure, a conformation often associated with enhanced biological activity and stability.

Screening for Novel Binders and Inhibitors: Utilizing these synthesized libraries in high-throughput screening assays to discover molecules that bind to specific disease targets, such as proteins or enzymes, thereby identifying novel therapeutic leads. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules, particularly peptides, has been revolutionized by the advent of automated synthesis platforms and flow chemistry. mit.edunih.gov These technologies offer significant advantages over traditional batch synthesis, including faster reaction times, improved reproducibility, and the ability to perform multi-step syntheses in a continuous fashion. amidetech.comnih.gov

Integrating the synthesis and use of this compound into these automated systems is a key future direction. Research will likely concentrate on:

Automated Solid-Phase Peptide Synthesis (SPPS): Optimizing the coupling conditions for this compound within automated peptide synthesizers. acs.orgnih.gov This will enable the rapid and routine production of long peptides containing this modified amino acid at any desired position.

Flow-Based Modification: Developing continuous flow reactors for the post-synthesis modification of the bromopropyl group. After a peptide containing this residue is synthesized, it could be passed through a flow system where it is exposed to a sequence of reagents to create highly complex side-chain modifications in an automated manner.

Telescoped Synthesis: Creating fully automated, "telescoped" processes where the synthesis of the this compound building block, its incorporation into a peptide, and its subsequent functionalization occur in a continuous, uninterrupted sequence.

Design of Highly Functionalized Derivatives for Specific Chemical Biology Applications

The true power of this compound lies in its potential as a precursor to a vast array of other functionalized tyrosine derivatives. researchgate.netnih.gov The bromopropyl group is a versatile chemical handle that can be transformed into numerous other functionalities via nucleophilic substitution reactions. This opens the door to creating tailor-made amino acids for specific and sophisticated applications in chemical biology.

Future research will focus on the rational design and synthesis of derivatives for targeted purposes:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-O-(3-bromopropyl)-L-tyrosine, and how can purity be validated?

- Methodology :

- Synthesis : Utilize coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF for introducing the 3-bromopropyl group to Boc-protected L-tyrosine. Hydrogenation (e.g., PtO₂ catalysis) may stabilize intermediates .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., methanol/water). Monitor purity via TLC using solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) .

- Validation : Confirm structure via - and -NMR (e.g., Boc-group protons at ~1.4 ppm, bromopropyl CH at ~3.5 ppm) and HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers analyze the stability of this compound under varying storage conditions?

- Methodology :

- Storage : Store at 0–6°C in inert atmospheres (argon) to prevent bromine elimination or Boc-group hydrolysis .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and LC-MS for byproducts like free tyrosine or 3-bromopropanol .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- Spectroscopy : NMR for functional group confirmation, FT-IR for Boc carbonyl (~1680 cm), and UV-Vis for tyrosine’s phenolic absorbance (~275 nm) .

- Chromatography : Reverse-phase HPLC with diode-array detection (DAD) for purity assessment.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H] expected m/z ~428.1) .

Advanced Research Questions

Q. How does the 3-bromopropyl group influence reactivity in peptide synthesis compared to other alkyl halides?

- Methodology :

- Comparative Kinetics : Perform nucleophilic substitution reactions (e.g., with amines or thiols) under controlled conditions. Monitor reaction rates via -NMR or LC-MS. Compare with analogs like N-Boc-O-(2,6-dichlorobenzyl)-L-tyrosine .

- Steric Effects : Use computational modeling (DFT) to assess steric hindrance from the bromopropyl group versus bulkier substituents .

Q. What orthogonal protection strategies are viable for this compound in solid-phase peptide synthesis (SPPS)?

- Methodology :

- Deprotection Sequencing : Combine Boc (acid-labile) with Fmoc (base-labile) groups. Test cleavage efficiency using TFA (for Boc) and piperidine (for Fmoc) .

- Compatibility Studies : Validate orthogonal stability via TLC and MALDI-TOF MS after sequential deprotection steps .

Q. How can researchers optimize enzymatic assays using this compound as a tyrosine analog?

- Methodology :

- Substrate Screening : Test as a competitive inhibitor in tyrosinase or tyrosine hydroxylase assays. Measure IC values via spectrophotometry (e.g., L-DOPA formation at 475 nm) .

- Kinetic Analysis : Use Michaelis-Menten plots to compare and with native L-tyrosine .

Q. What strategies mitigate byproduct formation during Boc deprotection of this compound?

- Methodology :

- Acidolysis Optimization : Screen TFA concentrations (10–50% in DCM) and reaction times. Monitor tert-butyl cation formation via -NMR .

- Scavenger Systems : Add scavengers (e.g., triisopropylsilane) to trap bromopropanol byproducts. Validate via LC-MS .

Q. How can computational modeling predict the conformational impact of the 3-bromopropyl group on peptide structure?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.